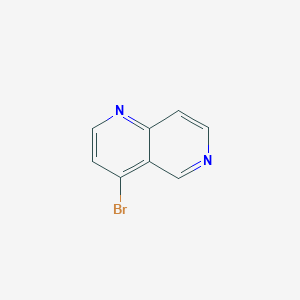

4-Bromo-1,6-naphthyridine

Overview

Description

4-Bromo-1,6-naphthyridine is a type of naphthyridine, which is a class of nitrogen-containing heterocyclic compounds . Naphthyridines are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 4-Bromo-1,6-naphthyridine, has been a subject of interest in recent years . Various synthetic strategies have been developed, which involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of 4-Bromo-1,6-naphthyridine is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . It also contains a bromine atom attached to the fourth carbon atom of the naphthyridine ring .Chemical Reactions Analysis

The reactivity of 1,6-naphthyridines has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Scientific Research Applications

Anticancer Properties

4-Bromo-1,6-naphthyridine has been found to have significant anticancer properties . The compound has been studied for its effects on different cancer cell lines, and the results have shown promising potential for its use in cancer treatment .

Anti-HIV Activity

In addition to its anticancer properties, 4-Bromo-1,6-naphthyridine has also been found to have anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV .

Antimicrobial Activity

4-Bromo-1,6-naphthyridine has been found to have antimicrobial properties . This means that it could potentially be used in the treatment of various bacterial and fungal infections .

Analgesic Properties

The compound has been found to have analgesic properties . This suggests that it could potentially be used in the treatment of pain .

Anti-inflammatory Activity

4-Bromo-1,6-naphthyridine has been found to have anti-inflammatory properties . This means that it could potentially be used in the treatment of various inflammatory conditions .

Antioxidant Activity

The compound has been found to have antioxidant properties . This suggests that it could potentially be used to combat oxidative stress, which is implicated in various diseases .

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1,6-naphthyridine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the study of 4-Bromo-1,6-naphthyridine and other 1,6-naphthyridines could involve further exploration of their synthesis methods, reactivity, and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in synthetic and medicinal chemistry fields .

Mechanism of Action

Target of Action

4-Bromo-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . These compounds have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide range of biological applications .

properties

IUPAC Name |

4-bromo-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPRTBZXSSEENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CN=CC2=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,6-naphthyridine | |

CAS RN |

5268-14-4 | |

| Record name | 4-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2794997.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide](/img/structure/B2794999.png)

![5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2795000.png)

![1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2795004.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795005.png)

![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)

![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)